Melting Point: Regioisomer Comparison
The 6-chloro isomer exhibits a sharply defined melting point of 157.5 °C [1], which can serve as a preliminary identity and purity indicator. This contrasts with the 5-chloro positional isomer, which has a significantly lower reported melting point of 105.5 °C [2]. The unsubstituted parent compound, 1,2-dimethyl-1H-benzo[d]imidazole, has a melting point in the range of 54–59 °C [3]. This thermal differentiation directly reflects the impact of chlorine substitution position on crystal lattice energy and provides a practical, low-cost method for distinguishing between these easily confused analogs during incoming inspection.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 157.5 °C |
| Comparator Or Baseline | 5-chloro isomer: 105.5 °C; 1,2-dimethyl parent: 54-59 °C |
| Quantified Difference | 52 °C higher than 5-Cl isomer; ~100 °C higher than parent |
| Conditions | Standard melting point determination |
Why This Matters
The 52 °C melting point gap between the 6-Cl and 5-Cl isomers provides a straightforward quality control check to prevent costly mis-shipments and synthetic failures due to regioisomer contamination.
- [1] GKStech. Product Page: 6-Chloro-1,2-dimethyl-1H-benzo[d]imidazole, 97%. CAS 14537-47-4. http://www.gkstech.cn (accessed 2026-04-25). View Source
- [2] DrugBank / PhysProp. Experimental Properties: Melting Point 105.5 °C for DB01646-2 (5-chloro-1,2-dimethyl-1H-benzo[d]imidazole). Accessed via Bio2RDF. View Source
- [3] LipidBank. LBF18112SC02: Difference between revisions. Melting Point=54-59°C. 2008. https://lipidbank.jp (accessed 2026-04-25). View Source
